molecular formula C20H17I2N3O3 B11085735 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide

Cat. No.: B11085735
M. Wt: 601.2 g/mol
InChI Key: KXUQWUVZISJIRE-RIYZIHGNSA-N
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Description

  • “(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide” is a mouthful, so let’s break it down. This compound belongs to the class of organic molecules known as enamides .
  • Enamides are characterized by a double bond (E configuration in this case) between the nitrogen and the adjacent carbon atom in the amide functional group.
  • The compound’s structure includes an acetylamino group, a cyano group, and an ethoxy group attached to a phenyl ring.
  • It’s worth noting that the presence of iodine atoms adds to its complexity.
  • Preparation Methods

    • Synthetic routes for this compound involve several steps. One common approach is through multistep synthesis .
    • A key strategy is the oxidative dearomatization/Diels-Alder cycloaddition sequence. Let’s break it down:
      • Start with a precursor containing an aromatic ring (e.g., a substituted phenol).
      • Oxidize the aromatic ring to form a reactive intermediate.
      • Perform a Diels-Alder cycloaddition with an appropriate dienophile to construct the desired enamide structure.
    • Reaction conditions and reagents vary depending on the specific synthetic route.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative dearomatization step during synthesis.

        Substitution: For example, nucleophilic substitution to introduce the ethoxy group.

        Reduction: Reduction of the cyano group to an amine or other functional groups.

    • Common reagents include oxidants (e.g., DDQ), nucleophiles (e.g., alkoxides), and reducing agents (e.g., LiAlH₄).
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    • In chemistry , this compound serves as a valuable synthetic intermediate due to its unique structure.
    • In biology , it may be used as a probe to study enzymatic reactions or as a starting point for drug discovery.
    • In medicine , researchers explore its potential as an anticancer agent or for other therapeutic purposes.
    • In industry , it could find applications in materials science or catalysis.
  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets .
    • Further research is needed to elucidate its precise mechanism, including pathways it modulates.
  • Comparison with Similar Compounds

    • Similar compounds include other enamides, but this specific combination of substituents makes it unique.
    • For a comprehensive list, further literature review would be necessary.

    Properties

    Molecular Formula

    C20H17I2N3O3

    Molecular Weight

    601.2 g/mol

    IUPAC Name

    (E)-N-(4-acetamidophenyl)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide

    InChI

    InChI=1S/C20H17I2N3O3/c1-3-28-19-17(21)9-13(10-18(19)22)8-14(11-23)20(27)25-16-6-4-15(5-7-16)24-12(2)26/h4-10H,3H2,1-2H3,(H,24,26)(H,25,27)/b14-8+

    InChI Key

    KXUQWUVZISJIRE-RIYZIHGNSA-N

    Isomeric SMILES

    CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)NC(=O)C)I

    Canonical SMILES

    CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC=C(C=C2)NC(=O)C)I

    Origin of Product

    United States

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